4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a benzyloxy group, a chloro substituent, and an aldehyde functional group on a biphenyl backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde typically involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1′-biphenyl]-3-ol in methanolic solution . The reaction conditions often include the use of methanol as a solvent and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. For instance, its Schiff base derivatives have been shown to coordinate with metal ions, forming complexes that exhibit significant biological activities . These interactions often involve the nitrogen of the azomethine group and the deprotonated phenolic oxygen atoms, leading to the formation of stable metal-ligand complexes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A precursor in the synthesis of 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde.
4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-ol: A related compound with a hydroxyl group instead of an aldehyde group.
4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carboxylic acid: The oxidized form of the target compound.
Uniqueness
4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and form various derivatives. This versatility makes it valuable in synthetic chemistry and materials science.
Properties
Molecular Formula |
C20H15ClO2 |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H15ClO2/c21-19-9-6-16(7-10-19)17-8-11-20(18(12-17)13-22)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
QSGGPPILJQLNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)Cl)C=O |
Origin of Product |
United States |
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